molecular formula C7H14ClF2N B12989501 (2R,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride

(2R,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride

Cat. No.: B12989501
M. Wt: 185.64 g/mol
InChI Key: JEWYGBIWKBMFSF-KGZKBUQUSA-N
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Description

(2R,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. This particular compound is characterized by the presence of a difluoromethyl group and a methyl group attached to the piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific reaction conditions.

    Introduction of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-5-(Trifluoromethyl)-2-methylpiperidine hydrochloride
  • (2R,5R)-5-(Chloromethyl)-2-methylpiperidine hydrochloride
  • (2R,5R)-5-(Bromomethyl)-2-methylpiperidine hydrochloride

Uniqueness

(2R,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H14ClF2N

Molecular Weight

185.64 g/mol

IUPAC Name

(2R,5R)-5-(difluoromethyl)-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H13F2N.ClH/c1-5-2-3-6(4-10-5)7(8)9;/h5-7,10H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

JEWYGBIWKBMFSF-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)C(F)F.Cl

Canonical SMILES

CC1CCC(CN1)C(F)F.Cl

Origin of Product

United States

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